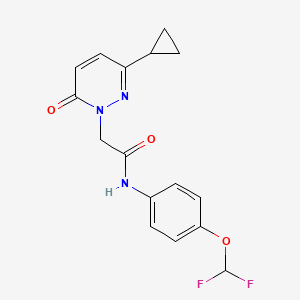

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(difluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(difluoromethoxy)phenyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Applications De Recherche Scientifique

Cardiotonic Activity

Research on dihydropyridazinone derivatives, such as the discovery and inotropic activity of specific cardiotonics, indicates that compounds with a pyridazinone core can act as potent positive inotropes. This suggests potential applications in developing treatments for heart failure or conditions requiring enhanced cardiac contractility. One study highlighted a compound with profound effects on oral activity and long-acting inotropic effects, underlining the relevance of this chemical class in cardiac therapeutic research (Robertson et al., 1986).

Synthesis of Pyridazinone Derivatives

The synthesis of novel pyridazin-3-one derivatives has been explored, providing a general route for creating a new class of these compounds. This work not only expands the chemical library of pyridazinones but also opens avenues for their application in synthesizing fused azines and other heterocyclic compounds with potential biological activities (Ibrahim & Behbehani, 2014).

Histamine H3 Receptor Inverse Agonism

A novel series of pyridazin-3-one derivatives were identified as potent, selective histamine H3 receptor inverse agonists. This finding points towards their utility in treating attentional and cognitive disorders, showcasing the compound's potential in neurological and psychological research applications (Hudkins et al., 2011).

Antimicrobial and Antioxidant Properties

Several studies on pyridazinone derivatives have highlighted their antimicrobial and antioxidant properties. For instance, new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized and showed promising results against bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in regulating the body’s metabolism, development, and growth .

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . This means it binds to this receptor and activates it, mimicking the effects of the body’s natural thyroid hormones .

Biochemical Pathways

Upon activation of the Thyroid Hormone Receptor β, a series of biochemical reactions are triggered. These reactions lead to changes in gene expression that regulate various metabolic processes

Result of Action

The activation of the Thyroid Hormone Receptor β by this compound can lead to a variety of molecular and cellular effects. These include the regulation of lipid metabolism, which can have potential therapeutic applications in the treatment of dyslipidemia .

Propriétés

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3/c17-16(18)24-12-5-3-11(4-6-12)19-14(22)9-21-15(23)8-7-13(20-21)10-1-2-10/h3-8,10,16H,1-2,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTKXLNFAXRTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)

![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)

![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)

![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)